4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
Overview
Description
The compound "4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid" is a heterocyclic compound that features a pyrimidine ring, a pyridine ring, and a benzoic acid moiety. This structure suggests potential biological activity and could serve as an intermediate in pharmaceutical synthesis or as a ligand in metal-organic frameworks .
Synthesis Analysis
The synthesis of related pyrimidinyl benzoic acids has been achieved through various methods. One approach involves the ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds, leading to the formation of pyrimidine rings . Another method includes the reaction of 2-(methylthio)pyrimidin-4(1H)-one with para-aminobenzonitrile, followed by chlorination to yield chloropyrimidinyl benzonitrile derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Structural characterization of similar compounds has been performed using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For instance, a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was characterized and its molecular geometry optimized using density functional theory (DFT) . Such techniques could be employed to elucidate the molecular structure of "4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid".
Chemical Reactions Analysis
The reactivity of pyrimidinyl benzoic acids can be diverse. For example, triorganostannyl esters of pyridinylimino substituted aminobenzoic acids have been synthesized, indicating the potential for these compounds to form complexes with metals . Additionally, the presence of the benzoic acid group could allow for further functionalization through reactions such as esterification or amidation.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. Metal-organic frameworks based on 4-(pyridin-4-yl)benzoic acid exhibit solvatochromism and chromotropism, which are changes in color with solvent or water content, respectively . The compound of interest may also display unique physical properties due to its heterocyclic and aromatic components, which could be explored through computational studies and experimental measurements.
Scientific Research Applications
Luminescent Properties and Multi-Stimuli Response
- 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid and related compounds have been investigated for their luminescent properties. These compounds are characterized by enhanced emission in certain solvents and show mechanochromic properties, responding to multiple stimuli. This makes them potential candidates for use in optical and electronic applications (Srivastava et al., 2017).
Role in Synthesis of Antineoplastic Agents
- This compound is a key intermediate in the synthesis of Nilotinib, a highly selective inhibitor of tyrosine kinase used in cancer therapy. Its synthesis contributes to developing effective treatments for specific types of cancer (Yu Yankun et al., 2011).
Involvement in Metal Complex Synthesis
- It's also used in the synthesis of triorganostannyl esters with potential applications in the field of materials science. These esters, derived from aminobenzoic acids, have unique structural and physicochemical properties (Tzimopoulos et al., 2010).
Pharmaceutical Analysis
- In the realm of pharmaceutical analysis, it has been included in studies for the capillary electrophoretic separation of various substances, indicating its utility in analytical chemistry and quality control processes (Lei Ye et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-11-4-5-12(16(22)23)9-15(11)21-17-19-8-6-14(20-17)13-3-2-7-18-10-13/h2-10H,1H3,(H,22,23)(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLZPHLSVKGFSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC2=NC=CC(=N2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439380 | |
Record name | 4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | |
CAS RN |
641569-94-0 | |
Record name | 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0641569940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYL-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINO)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ9WCS4PF0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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